molecular formula C25H22BrNO4 B252874 5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B252874
M. Wt: 480.3 g/mol
InChI Key: BJWRBBUNTYEJIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of indole derivatives and has been studied for its anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one involves the inhibition of various cellular pathways involved in inflammation and oxidative stress. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the expression of pro-inflammatory cytokines and enzymes. It also inhibits the production of reactive oxygen species (ROS) and upregulates the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one have been studied in various cell lines and animal models. It has been shown to reduce inflammation and oxidative stress in various tissues, including the liver, lung, and brain. It also exhibits anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one in lab experiments include its potent anti-inflammatory and antioxidant properties, as well as its potential as an anticancer agent. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one. These include:
1. Further investigation of its mechanism of action and its potential as a therapeutic agent for various diseases.
2. Development of novel formulations and delivery systems to improve its solubility and bioavailability.
3. Exploration of its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.
4. Investigation of its potential as a dietary supplement for the prevention and treatment of chronic diseases.
5. Further studies on its toxicity and safety profile to determine its potential for clinical use.

Synthesis Methods

The synthesis of 5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one involves the reaction of 5-bromo-3-hydroxyindole-2-one with 2-(2-methoxyphenyl)-2-oxoethyl chloride and 4-methylbenzylamine in the presence of a base. The reaction proceeds through nucleophilic substitution and condensation reactions to yield the desired product.

Scientific Research Applications

The potential therapeutic applications of 5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one have been studied extensively in the scientific community. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. It also exhibits antioxidant activity by scavenging free radicals and protecting cells from oxidative damage.

properties

Product Name

5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C25H22BrNO4

Molecular Weight

480.3 g/mol

IUPAC Name

5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-[(4-methylphenyl)methyl]indol-2-one

InChI

InChI=1S/C25H22BrNO4/c1-16-7-9-17(10-8-16)15-27-21-12-11-18(26)13-20(21)25(30,24(27)29)14-22(28)19-5-3-4-6-23(19)31-2/h3-13,30H,14-15H2,1-2H3

InChI Key

BJWRBBUNTYEJIU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C4=CC=CC=C4OC)O

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C4=CC=CC=C4OC)O

Origin of Product

United States

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